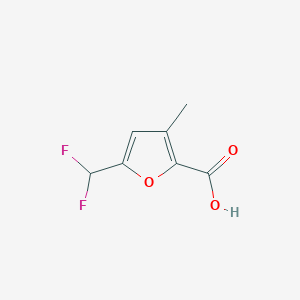

5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid

CAS No.: 2031259-27-3

Cat. No.: VC3032182

Molecular Formula: C7H6F2O3

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2031259-27-3 |

|---|---|

| Molecular Formula | C7H6F2O3 |

| Molecular Weight | 176.12 g/mol |

| IUPAC Name | 5-(difluoromethyl)-3-methylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F2O3/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2,6H,1H3,(H,10,11) |

| Standard InChI Key | BKZJBLSVTDOQDK-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=C1)C(F)F)C(=O)O |

| Canonical SMILES | CC1=C(OC(=C1)C(F)F)C(=O)O |

Introduction

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid is essential for its characterization and application in various chemical processes. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 2031259-27-3 |

| Molecular Formula | C₇H₆F₂O₃ |

| Molecular Weight | 176.12 g/mol |

| IUPAC Name | 5-(difluoromethyl)-3-methylfuran-2-carboxylic acid |

| MDL Number | MFCD30345033 |

| Physical Appearance | Powder (typical for similar compounds) |

| Typical Commercial Purity | 95% |

The compound contains a furan ring with oxygen as the heteroatom, providing aromatic character to the molecule. The carboxylic acid group at position 2 confers acidic properties, while the difluoromethyl group at position 5 introduces unique electronic effects due to the high electronegativity of fluorine atoms. The methyl group at position 3 contributes to the lipophilicity and steric properties of the molecule.

Similar to other carboxylic acids, 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid is expected to exhibit typical acid-base behavior, with the ability to form salts with appropriate bases and participate in esterification reactions. The presence of the difluoromethyl group likely influences its acidity through inductive effects.

Structural Characteristics and Identification

The chemical structure of 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid features a five-membered furan ring with three distinct functional groups. The structural arrangement of these groups contributes to the compound's unique chemical behavior and potential applications.

The difluoromethyl group (CHF₂) at position 5 is a key structural feature that differentiates this compound from other methylfuran carboxylic acids. This group consists of a carbon atom bonded to two fluorine atoms and one hydrogen atom, creating a polarized moiety due to the high electronegativity of fluorine. This polarization affects the electronic distribution throughout the molecule and influences its reactivity patterns.

The methyl group at position 3 provides additional electron density to the furan ring through an inductive effect. The carboxylic acid group at position 2 is directly attached to the furan ring, which affects its acidity compared to aliphatic carboxylic acids due to the influence of the aromatic system.

For identification purposes, several spectroscopic techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:

-

The difluoromethyl proton (typically appearing as a triplet due to coupling with fluorine atoms)

-

The methyl group protons (appearing as a singlet)

-

The C-4 proton of the furan ring (appearing as a singlet)

-

-

Infrared (IR) spectroscopy would reveal characteristic bands for:

-

O-H stretching of the carboxylic acid group (3200-2800 cm⁻¹)

-

C=O stretching of the carboxylic acid (approximately 1700 cm⁻¹)

-

C-F stretching vibrations (1000-1400 cm⁻¹)

-

-

Mass spectrometry would typically show a molecular ion peak at m/z 176, corresponding to the molecular weight of the compound.

Comparison with Related Compounds

Understanding how 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid relates to similar compounds provides valuable context for its properties and potential applications.

Structural Isomers

Several structural isomers of the target compound appear in chemical databases and commercial offerings:

Table 2: Comparison of Related Fluorinated Methylfuran Carboxylic Acids

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid | Not specified in search results | Methyl group at position 2; carboxylic acid at position 3 |

| 2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid | 189330-30-1 | Difluoromethyl group at position 2; methyl group at position 5; carboxylic acid at position 3 |

| 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | 17515-74-1 | Contains trifluoromethyl (CF₃) instead of difluoromethyl (CHF₂); different substitution pattern |

These structural variations significantly influence the compounds' chemical properties, reactivity patterns, and potential applications. The position of functional groups on the furan ring affects electronic distribution, which in turn impacts acidity, reactivity, and binding interactions with biological targets .

Influence of Fluorine Substitution

The number and arrangement of fluorine atoms in these related compounds creates a spectrum of properties:

-

Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃): The trifluoromethyl group is more electronegative and sterically demanding than the difluoromethyl group, leading to different electronic effects and hydrogen-bonding capabilities.

-

Position effects: The location of the fluorinated group relative to the carboxylic acid significantly influences the compound's acidity and reactivity. When positioned closer to the carboxylic acid, fluorinated groups generally increase acidity through electron-withdrawing effects .

The unique combination of a difluoromethyl group at position 5 and a methyl group at position 3 in the target compound creates a specific electronic and steric environment that distinguishes it from these related compounds.

| Supplier | Catalog Number | Purity | Additional Information |

|---|---|---|---|

| Ambeed | A864435 | 95% | CAS: 2031259-27-3 |

| Sigma-Aldrich | ENA517161285 | Not specified | Listed in product catalog |

| AccelaChem | SY217529 | Not specified | CAS: 2031259-27-3 |

| Vulcanchem | VC20385252 | Not specified | For research use only |

These commercial offerings facilitate research applications by providing access to the compound with verified identity and purity specifications. Pricing information and shipping details can be obtained directly from the suppliers .

Future Research Directions

The unique structural features of 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid suggest several promising avenues for future research and development.

Medicinal Chemistry Applications

-

Development as a building block for novel drug candidates, particularly targeting diseases where fluorinated compounds have shown promise.

-

Investigation of structure-activity relationships (SAR) when incorporated into larger molecular scaffolds.

-

Exploration of bioisosteric applications where the difluoromethyl group might mimic important functional groups in existing bioactive compounds.

Synthetic Methodology Development

-

Optimization of synthetic routes to improve yields and reduce environmental impact.

-

Development of regioselective methods for difluoromethylation of furan derivatives.

-

Exploration of novel transformations involving the difluoromethyl group.

Material Science Applications

-

Investigation as a monomer or building block for specialized polymers.

-

Exploration of applications in advanced materials where fluorinated components provide specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume